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Compound of Interest

Compound Name: Tanogitran

Cat. No.: B1682928 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of two

anticoagulant agents: Tanogitran, a dual inhibitor of Factor Xa and thrombin, and rivaroxaban,

a direct Factor Xa inhibitor. This analysis is supported by experimental data to assist

researchers and drug development professionals in understanding the distinct characteristics

of these two compounds.

Executive Summary
Tanogitran and rivaroxaban, while both targeting the coagulation cascade, exhibit different

pharmacokinetic properties. Rivaroxaban is an orally administered drug with rapid absorption

and a well-defined metabolic pathway. Tanogitran, studied in its intravenous formulation as

BIBT 986, demonstrates linear pharmacokinetics and a dual mechanism of action. This guide

will delve into their absorption, distribution, metabolism, and excretion profiles, supported by

data from clinical investigations.

Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Tanogitran
(administered intravenously) and rivaroxaban (administered orally).
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Pharmacokinetic
Parameter

Tanogitran (BIBT 986) Rivaroxaban

Mechanism of Action
Dual inhibitor of Factor Xa and

thrombin (Factor IIa)[1][2]
Direct inhibitor of Factor Xa[3]

Administration Route Intravenous Infusion[1][2] Oral[3]

Absorption Not applicable (intravenous)

Rapid, with maximum plasma

concentrations (Tmax) reached

in 2-4 hours.[3] Oral

bioavailability is high (80-

100%) for the 10 mg dose.[3]

Distribution

Volume of distribution at

steady state (Vss) of

approximately 50 L.[1][2]

High plasma protein binding

(approximately 92-95%).

Metabolism

Information on metabolic

pathways is not extensively

detailed in the provided

results.

Approximately two-thirds of the

dose undergoes metabolic

degradation via CYP3A4/5 and

CYP2J2.[4]

Elimination Half-life

Dominant half-life of about 6

hours, with a terminal half-life

of approximately 12 hours.[1]

[2]

5-9 hours in young healthy

subjects and 11-13 hours in

the elderly.

Excretion
Approximately 50% is excreted

via the kidneys.[1][2]

About one-third of the drug is

excreted unchanged via the

kidneys, with the remaining

two-thirds eliminated as

inactive metabolites through

renal and hepatobiliary routes.

[4]

Pharmacokinetics Linearity
Linear pharmacokinetics over

the tested dose range.[1][2]

Dose-proportional

pharmacokinetics.[3]

Analytical Method High-pressure liquid

chromatography-tandem mass

High-performance liquid

chromatography-tandem mass
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spectrometry (HPLC-MS/MS).

[1][2]

spectrometry (HPLC-MS/MS).

[3]

Experimental Protocols
The determination of the pharmacokinetic profiles of Tanogitran and rivaroxaban relies on

robust bioanalytical methods. Below are detailed methodologies representative of those used

in clinical studies.

Quantification of Tanogitran and Rivaroxaban in Plasma
and Urine
Objective: To accurately measure the concentration of the anticoagulants in biological matrices

to determine pharmacokinetic parameters.

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-

MS/MS)

Sample Preparation:

Collect blood samples into tubes containing an anticoagulant (e.g., citrate or EDTA) at

predetermined time points after drug administration.

Centrifuge the blood samples to separate the plasma.

For urine samples, collect over specified intervals.

To a known volume of plasma or urine, add an internal standard (a molecule with similar

chemical properties to the analyte but with a different mass).

Perform protein precipitation by adding a solvent like acetonitrile to the plasma samples to

remove proteins that can interfere with the analysis.

Centrifuge the mixture and collect the supernatant for analysis.

Chromatographic Separation (HPLC):
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Inject the prepared sample into an HPLC system.

Use a C18 reversed-phase column to separate the drug from other components in the

sample matrix.

Employ a mobile phase gradient, typically consisting of a mixture of an aqueous solvent

(e.g., water with a small amount of formic acid) and an organic solvent (e.g., acetonitrile or

methanol). The gradient is adjusted to ensure optimal separation and peak shape.

Detection (Tandem Mass Spectrometry - MS/MS):

The eluent from the HPLC column is introduced into the mass spectrometer.

Utilize an electrospray ionization (ESI) source in positive ion mode to generate charged

parent ions of the drug and the internal standard.

In the first quadrupole, select the parent ion of the specific drug.

In the second quadrupole (collision cell), fragment the parent ion by collision with an inert

gas (e.g., argon).

In the third quadrupole, select specific product ions for quantification. This process, known

as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity.

The detector measures the intensity of the product ions, which is proportional to the

concentration of the drug in the sample.

Data Analysis:

Construct a calibration curve by analyzing samples with known concentrations of the drug.

Determine the concentration of the drug in the unknown samples by comparing their peak

area ratios (analyte/internal standard) to the calibration curve.

Use the resulting concentration-time data to calculate pharmacokinetic parameters such

as Cmax, Tmax, AUC, and half-life using specialized software.

Visualizations
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Coagulation Cascade and Inhibitor Targets
The following diagram illustrates the coagulation cascade and the points of inhibition for

Tanogitran and rivaroxaban.
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Caption: Inhibition points of rivaroxaban and Tanogitran in the coagulation cascade.

Experimental Workflow for a Pharmacokinetic Study
The diagram below outlines a typical workflow for a clinical pharmacokinetic study.
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Caption: A generalized workflow for a clinical pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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